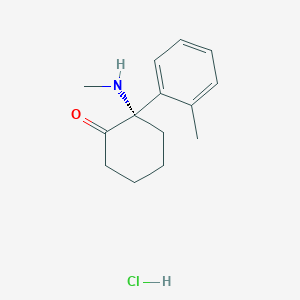
rel-(2R)-2-(methylamino)-2-(2-methylphenyl)cyclohexan-1-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rel-(2R)-2-(methylamino)-2-(2-methylphenyl)cyclohexan-1-one hydrochloride is a synthetic compound that belongs to the class of cyclohexanone derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rel-(2R)-2-(methylamino)-2-(2-methylphenyl)cyclohexan-1-one hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylphenylcyclohexanone and methylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents, catalysts, and specific temperature and pressure settings.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and advanced purification methods to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
rel-(2R)-2-(methylamino)-2-(2-methylphenyl)cyclohexan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
rel-(2R)-2-(methylamino)-2-(2-methylphenyl)cyclohexan-1-one hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of rel-(2R)-2-(methylamino)-2-(2-methylphenyl)cyclohexan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. This may include binding to receptors, enzymes, or other proteins, leading to a cascade of biochemical events that result in its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- rel-(2R)-2-(methylamino)-2-(2-chlorophenyl)cyclohexan-1-one hydrochloride
- rel-(2R)-2-(methylamino)-2-(2-fluorophenyl)cyclohexan-1-one hydrochloride
- rel-(2R)-2-(methylamino)-2-(2-bromophenyl)cyclohexan-1-one hydrochloride
Uniqueness
rel-(2R)-2-(methylamino)-2-(2-methylphenyl)cyclohexan-1-one hydrochloride is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C14H20ClNO |
|---|---|
Poids moléculaire |
253.77 g/mol |
Nom IUPAC |
(2S)-2-(methylamino)-2-(2-methylphenyl)cyclohexan-1-one;hydrochloride |
InChI |
InChI=1S/C14H19NO.ClH/c1-11-7-3-4-8-12(11)14(15-2)10-6-5-9-13(14)16;/h3-4,7-8,15H,5-6,9-10H2,1-2H3;1H/t14-;/m0./s1 |
Clé InChI |
MDYDQCIKCGHQLM-UQKRIMTDSA-N |
SMILES isomérique |
CC1=CC=CC=C1[C@]2(CCCCC2=O)NC.Cl |
SMILES canonique |
CC1=CC=CC=C1C2(CCCCC2=O)NC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


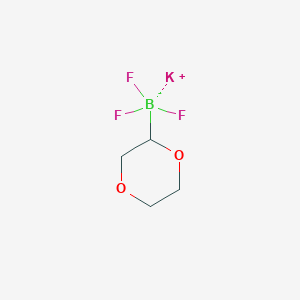
![Tert-butyl 7-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13502799.png)
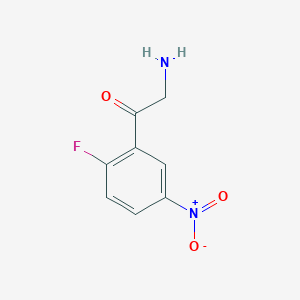
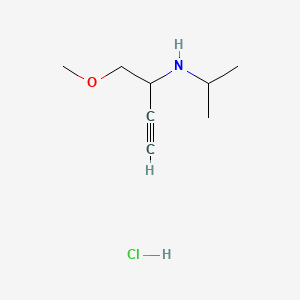
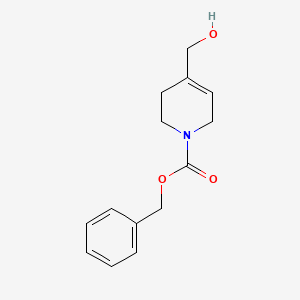
![1-[(Tert-butoxy)carbonyl]-3-methanesulfonylazetidine-3-carboxylic acid](/img/structure/B13502833.png)

![1,1-Dimethylethyl N-(3-bromoimidazo[1,2-A]pyridin-6-YL)carbamate](/img/structure/B13502846.png)
amine](/img/structure/B13502850.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(3,5-dimethoxyphenyl)propanoic acid](/img/structure/B13502865.png)
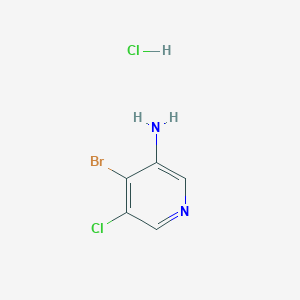
![(1S,6S)-7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane](/img/structure/B13502872.png)
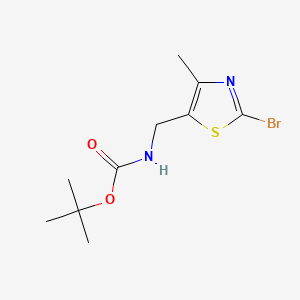
![Tert-butyl 3-methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B13502887.png)
